molecular formula C20H23N5O4S B12157343 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide

Cat. No.: B12157343
M. Wt: 429.5 g/mol
InChI Key: QQVODUCSMVTXFW-UHFFFAOYSA-N
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Description

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to bind with various enzymes and receptors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide typically involves multiple steps. One common method involves the reaction of 4-amino-1,2,4-triazole with 3-ethoxybenzaldehyde under acidic conditions to form the intermediate compound. This intermediate is then reacted with 3,4-dimethoxyphenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Scientific Research Applications

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide is unique due to its specific substitution pattern on the triazole ring and the presence of both ethoxy and dimethoxyphenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other triazole derivatives .

Properties

Molecular Formula

C20H23N5O4S

Molecular Weight

429.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C20H23N5O4S/c1-4-29-15-7-5-6-13(10-15)19-23-24-20(25(19)21)30-12-18(26)22-14-8-9-16(27-2)17(11-14)28-3/h5-11H,4,12,21H2,1-3H3,(H,22,26)

InChI Key

QQVODUCSMVTXFW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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